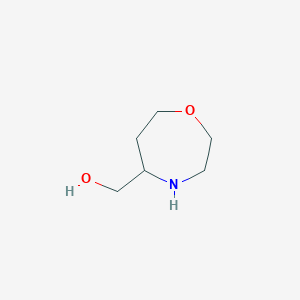

(1,4-Oxazepan-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1,4-oxazepan-5-ylmethanol |

InChI |

InChI=1S/C6H13NO2/c8-5-6-1-3-9-4-2-7-6/h6-8H,1-5H2 |

InChI Key |

HUPFJWFGYHJGTN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCNC1CO |

Origin of Product |

United States |

Synthetic Methodologies for the 1,4 Oxazepane Core

Strategies for Ring Closure and Heterocycle Formation

The formation of the 1,4-oxazepane (B1358080) ring is a central challenge in the synthesis of its derivatives. Various strategies have been developed to construct this seven-membered heterocycle, with intramolecular cyclization being a prominent and widely employed method.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a robust strategy for the synthesis of 1,4-oxazepanes. These reactions typically involve the formation of a carbon-oxygen or carbon-nitrogen bond within a linear precursor to close the seven-membered ring.

One notable example is the gold-catalyzed intramolecular cyclization. An efficient method for generating 1,4-oxazepine (B8637140) derivatives involves the one-pot, gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones. acs.org This transformation proceeds under mild conditions and demonstrates tolerance for a range of substituted N-propargylic β-enaminones, affording the products in moderate to good yields. acs.org

Another approach involves the cycloisomerization of alcohol or amine-tethered vinylidenecyclopropanes catalyzed by gold(I). rsc.org This method provides access to functionalized oxazepanes with good yields and broad functional group tolerance under mild conditions. rsc.org The reaction pathway can be modulated by the steric bulk of substituents or the length of the carbon chain. rsc.org

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported homoserine. rsc.org In this method, cleavage of N-phenacyl nitrobenzenesulfonamides from the polymer support using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) leads to the formation of 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.org

A specific synthesis of (1,4-Oxazepan-5-yl)methanol monohydrochloride has been reported. google.com The synthesis starts with the reaction of ethyl N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycinate with ethyl bromoacetate (B1195939) in the presence of sodium hydride to yield ethyl N-(tert-butoxycarbonyl)-N-[2-(2-ethoxy-2-oxoethoxy)ethyl]glycinate. google.com This intermediate then undergoes further transformations to form the desired product. google.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-propargylic β-enaminones | Gold catalyst | 1,4-Oxazepine derivatives | Moderate to good | acs.org |

| Alcohol or amine tethered-vinylidenecyclopropanes | Gold(I) catalyst | Functionalized oxazepanes | Good | rsc.org |

| Polymer-supported Fmoc-HSe(TBDMS)-OH | 1. Nitrobenzenesulfonyl chlorides, 2. 2-Bromoacetophenones, 3. TFA/Et3SiH | Chiral 1,4-oxazepane-5-carboxylic acids | - | rsc.org |

| Ethyl N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycinate | 1. Ethyl bromoacetate, NaH, THF; 2. Further steps | This compound monohydrochloride | - | google.com |

Cycloaddition Reactions in Oxazepane Synthesis

Cycloaddition reactions offer a convergent approach to the 1,4-oxazepane core by forming multiple bonds in a single step.

A common and effective method for the synthesis of 1,3-oxazepine and 1,3-oxazepane derivatives is the [2+5] cycloaddition reaction between a Schiff base (imine) and an anhydride (B1165640). wjarr.comorientjchem.orgresearchgate.netuokerbala.edu.iq In this reaction, the two atoms of the imine group act as the two-membered component, which adds to a five-membered component like maleic, phthalic, or succinic anhydride to form a seven-membered heterocyclic ring. wjarr.comresearchgate.net

The reaction is typically carried out in a dry solvent such as benzene (B151609) or toluene. For example, new bis-1,3-oxazepine and bis-1,3-oxazepane-4,7-dione derivatives have been synthesized through the [2+5] cycloaddition of maleic, phthalic, and succinic anhydrides with synthesized Schiff base derivatives. researchgate.net The yields for these reactions generally range from 40% to 60%. wjarr.com

The mechanism of this reaction is believed to proceed through a concerted process involving a single cyclic transition state, where bond formation and breaking occur simultaneously. wjarr.com The reaction of succinic anhydride with 3-((alkylimino)methyl)phenol in dry benzene gives 2-(3-hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-diones in good yields. tsijournals.com The proposed mechanism involves the formation of a dipolar intermediate from the imine, which then undergoes cyclization to form the seven-membered ring. tsijournals.com

| Schiff Base Precursors | Anhydride | Solvent | Product | Yield | Reference |

| 2-Chlorobenzaldehyde and p-toluidine/4,4'-Methylenedianiline | 3-Nitrophthalic anhydride, Itaconic anhydride | Benzene | 1,3-Oxazepine derivatives | 40-60% | wjarr.com |

| Aniline and Benzaldehyde | Maleic anhydride | Ethanol/Microwave | 1,3-Oxazepine-4,7-dione | - | orientjchem.org |

| ortho-Tolidine and various aromatic aldehydes | Maleic, Phthalic, Succinic anhydrides | Dry Benzene | Bis-1,3-oxazepine/oxazepane-4,7-diones | - | researchgate.net |

| 3-((alkylimino)methyl)phenol | Succinic anhydride | Dry Benzene | 2-(3-hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-diones | Good | tsijournals.com |

Beyond the [2+5] pathway, other cycloaddition strategies have been explored. For instance, gold(I)-catalyzed enantioselective formal [4+3] cycloaddition reactions of 1,6-enynes with nitrones have been developed to produce 1,2-oxazepane derivatives with high enantioselectivities. beilstein-journals.org

Ring Expansion Methodologies

Ring expansion provides an alternative route to the 1,4-oxazepane skeleton from smaller, more readily available heterocyclic systems. A patented method describes the expansion of piperidine (B6355638) derivatives to oxazepanes. Specifically, N-Boc-piperidine-3-methanol is treated with thionyl chloride to form a sulfonate intermediate. This intermediate then undergoes nucleophilic displacement with ethylene (B1197577) oxide to yield the seven-membered 1,4-oxazepane ring in 65-70% yield, although this process requires careful temperature control to prevent racemization.

Lactonization-Based Routes to Oxazepane Derivatives

Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, can be a key step in the synthesis of certain oxazepane derivatives, particularly those containing a lactone (cyclic ester) or lactam (cyclic amide) functionality within the ring system.

The synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of rotationally restricted amino acid precursors. acs.orgnih.gov The presence of a carboxylic amide, which prefers a trans-conformation, and a labile lactone in the core structure makes the synthesis of these medium-sized heterocycles challenging. acs.orgnih.gov The use of a removable p-methoxybenzyl (PMB) protecting group on the nitrogen atom was found to be crucial for successful ring-closure. acs.orgnih.gov

In a related approach, the cleavage of N-phenacyl nitrobenzenesulfonamides from a solid support with trifluoroacetic acid (TFA) alone leads to the removal of a silyl (B83357) protecting group followed by spontaneous lactonization, forming a lactone instead of the desired oxazepane. rsc.org This highlights the delicate balance and reaction conditions required to favor either lactonization or the formation of the larger oxazepane ring. This preferential lactonization can sometimes lead to the formation of undesired byproducts, such as benzothiadiazepine 1,1-dioxides in certain contexts. rsc.org

Hydroamination Reactions

Intramolecular hydroamination is a powerful tool for the synthesis of nitrogen-containing heterocycles. In the context of 1,4-oxazepane synthesis, this typically involves the cyclization of an amino alcohol precursor. Gold(I)-catalyzed intramolecular cyclization of alcohol-tethered vinylidenecyclopropanes has been shown to produce seven-membered 1,4-oxazepanes. rsc.org The reaction pathway can be modulated by the steric bulk of substituents and the length of the alkyl chain connecting the nucleophiles. rsc.org For instance, extending the carbon chain length of vinylidenecyclopropane can favor the formation of the seven-membered oxazepane ring. rsc.org

Another approach involves the intramolecular hydroamination of amino ethers. For example, amino ether derivatives can undergo a 6-exo-dig cyclization in the presence of a zinc triflate catalyst to yield 3,4-dihydro-2H-1,4-oxazines, which are related six-membered rings. organic-chemistry.org While not directly forming the seven-membered ring, this highlights the utility of hydroamination in synthesizing related heterocyclic structures.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another versatile route to 1,4-oxazepanes. A notable example is the [3+4] annulation strategy. This can involve the reaction of an aza-oxyallyl cation with a 1,4-amphoteric compound to assemble the functionalized 1,4-oxazepan-3-one (B1610757) ring system. nih.gov This method is significant for its ability to concisely construct these saturated N-heterocycles. nih.gov

Another powerful annulation method is the phosphine-triggered tandem [3+4] annulation between Morita–Baylis–Hillman carbonates and 1,4-diheteroatom dinucleophiles. This provides a facile route to saturated seven-membered 1,4-heterocycles, including 1,4-oxazepanes. acs.org The reaction proceeds through a phosphine-catalyzed allylic alkylation followed by an intramolecular Michael cyclization. acs.org

Precursor Chemistry and Starting Material Selection

The choice of starting materials is critical in determining the efficiency and stereochemical outcome of the synthesis of this compound and related derivatives. Key precursors include aminoalcohols, homoserine derivatives, imines, and electrophilic reagents like epichlorohydrin (B41342).

Aminoalcohol Precursors and Their Derivatization

Aminoalcohols are fundamental building blocks for the synthesis of 1,4-oxazepanes. nih.gov The bifunctional nature of these molecules, containing both a nucleophilic nitrogen and oxygen atom, allows for intramolecular cyclization to form the seven-membered ring. The synthesis of (S)- rsc.orgchemrxiv.orgOxazepan-6-ol, for instance, often involves the cyclization of appropriate amino alcohol precursors.

The derivatization of amino alcohols is a key step in many synthetic routes. For example, N-Boc protection of amino alcohols is a common strategy. acs.org These protected intermediates can then undergo further reactions, such as conjugate addition with t-butyl acrylate, followed by deprotection and intramolecular amidation to form lactams, which can be precursors to 1,4-oxazepanes. acs.org Furthermore, N-propargyl amino alcohols can be used in acid-catalyzed reductive etherification to stereoselectively synthesize substituted oxazepanes. researchgate.net The development of methods for the synthesis of γ-amino alcohols is also relevant, as these compounds are valuable precursors for 1,4-oxazepanes. researchgate.net

| Precursor Type | Derivatization Strategy | Resulting Intermediate/Product | Reference |

| Amino Alcohols | N-Boc Protection, Conjugate Addition, Deprotection, Amidation | Chiral Lactams | acs.org |

| N-Propargyl Amino Alcohols | Acid-Catalyzed Reductive Etherification | Substituted Oxazepanes | researchgate.net |

| Amino Alcohols | Reaction with Epoxide | Oxazepane Ring | |

| Amino Alcohols | Quinone-Catalyzed Oxidative Deformylation | N-Protected Imines | beilstein-journals.org |

Homoserine and Related Amino Acid Derivatives

Homoserine and its derivatives are valuable chiral starting materials for the synthesis of enantiomerically pure 1,4-oxazepanes. rsc.orgsemanticscholar.orgresearchgate.netrsc.org A notable method involves the use of polymer-supported homoserine to access 1,4-oxazepane-5-carboxylic acids. rsc.orgsemanticscholar.orgresearchgate.net In this approach, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with nitrobenzenesulfonyl chlorides and then alkylated. rsc.orgsemanticscholar.orgresearchgate.netrsc.org Cleavage from the resin can lead to the formation of the 1,4-oxazepane ring. rsc.orgsemanticscholar.orgresearchgate.netrsc.org

The synthesis of 1,4-oxazepane-2,5-diones has also been explored using amino acid precursors. researchgate.netacs.org However, the cyclization of N-acyl amino acids can be challenging due to the preferred trans-conformation of the amide bond. acs.orgugent.be The use of protecting groups, such as the PMB-group, can facilitate the ring-closure to form N-unsubstituted 1,4-oxazepane-2,5-diones. researchgate.netacs.org

| Starting Material | Key Reaction | Product | Reference |

| Polymer-supported Homoserine | Alkylation and Cleavage | 1,4-Oxazepane-5-carboxylic acids | rsc.orgsemanticscholar.orgresearchgate.netrsc.org |

| N-Acyl Amino Acids | Protected Ring-Closure | 1,4-Oxazepane-2,5-diones | researchgate.netacs.org |

Imine and Schiff Base Intermediates

Imines and Schiff bases are versatile intermediates in the synthesis of heterocyclic compounds, including oxazepanes. wjarr.comresearchgate.netresearchgate.netnih.gov The reaction of Schiff bases with anhydrides, such as phthalic or maleic anhydride, in a [2+5] cycloaddition reaction is a common method for preparing 1,3-oxazepine rings. wjarr.comresearchgate.netresearchgate.net These reactions typically proceed through a pericyclic mechanism. researchgate.net

The synthesis of imines from amino alcohols can be achieved through quinone-catalyzed oxidative deformylation, providing a novel organocatalytic route to these important intermediates. beilstein-journals.org Furthermore, the enantioselective hydrogenation of seven-membered cyclic imines, such as substituted dibenzo[b,f] rsc.orgchemrxiv.orgoxazepines, has been accomplished with high enantioselectivity using iridium-based catalysts. rsc.org

| Intermediate | Reaction Type | Product | Reference |

| Schiff Base | [2+5] Cycloaddition with Anhydrides | 1,3-Oxazepine Derivatives | wjarr.comresearchgate.netresearchgate.net |

| Amino Alcohol | Quinone-Catalyzed Oxidative Deformylation | Imine | beilstein-journals.org |

| Cyclic Imine | Enantioselective Hydrogenation | Chiral Dibenzo[b,f] rsc.orgchemrxiv.orgoxazepine | rsc.org |

Epichlorohydrin and Analogous Electrophiles

Epichlorohydrin is a readily available and highly reactive electrophile used in the synthesis of various heterocycles. wikipedia.org It can be used to construct the 1,4-oxazepane scaffold by reacting with aminoalcohols. chemrxiv.org The reaction of alkanolamines with epichlorohydrin can lead to intramolecular cyclization, forming substituted morpholine (B109124) and 1,4-oxazepane derivatives. acs.org

The synthesis of epichlorohydrin itself is typically achieved from glycerol (B35011) α,γ-dichlorohydrin by treatment with a base. orgsyn.org This versatile precursor is then used in the production of a wide range of compounds, including epoxy resins. wikipedia.org

Catalytic Approaches to 1,4-Oxazepane Synthesis

Catalysis offers powerful tools for the construction of challenging medium-sized rings like 1,4-oxazepanes, often providing milder reaction conditions and improved efficiency over stoichiometric methods. Both metal-based and acid/base-mediated catalytic systems have been successfully applied.

Transition metal catalysis has proven to be a versatile strategy for synthesizing 1,4-oxazepane derivatives. These methods often utilize precursors like N-propargylamines, which can undergo metal-catalyzed cyclization reactions. researchgate.netbeilstein-journals.org Palladium, copper, and zinc are among the metals that have been effectively used to facilitate the formation of the seven-membered ring.

Palladium-catalyzed reactions, such as the allylic C-H activation of olefins or hydroamination reactions, can lead to the formation of 1,4-oxazepanes. acs.orgresearchgate.net For instance, Pd-catalyzed allylic C-H activation has been used to synthesize 1,4-benzoxazepines and 1,4-oxazepanes in good to excellent yields. researchgate.net Similarly, copper-catalyzed tandem transformations have been developed for the synthesis of benzo-1,4-oxazepine derivatives, involving a sequence of C-N coupling and C-H carbonylation. mdpi.com A plausible mechanism for this transformation involves the oxidative addition of a vinyl halide to a Cu(I) complex, reaction with an aniline, and subsequent reductive elimination to form the heterocyclic product. mdpi.com

Zinc chloride has been employed as a Lewis acid catalyst to promote the 7-exo-dig cyclization of N-propargylic β-enaminones, affording 2-methylene-2,3-dihydro-1,4-oxazepines in good to high yields. researchgate.net This method is general for a diverse range of substrates. researchgate.net Furthermore, N-propargylamines serve as versatile building blocks for various heterocycles, including 1,4-oxazepanes, through metal-catalyzed cycloadditions. researchgate.net

| Catalyst/Metal | Precursor Type | Reaction Type | Product | Ref. |

| Palladium | Olefins | Allylic C-H Activation | 1,4-Oxazepanes | researchgate.net |

| Palladium | Activated Aziridines/Azetidines | Hydroamination | Substituted 1,4-Oxazepanes | acs.org |

| Copper | Vinyl Halides, Anilines | C-N Coupling/C-H Carbonylation | Benzo-1,4-oxazepin-5-ones | mdpi.com |

| Zinc Chloride | N-propargylic β-enaminones | 7-exo-dig Cyclization | 2-Methylene-2,3-dihydro-1,4-oxazepines | researchgate.net |

| Ruthenium | α-Arylamino Ketones, Diazo Pyruvates | Tandem N-H Insertion/Cyclization | 1,4-Oxazines (related structure) | acs.org |

Acid and base-mediated cyclizations represent a fundamental approach to the synthesis of the 1,4-oxazepane core. These reactions often involve the intramolecular cyclization of a suitably functionalized acyclic precursor.

Brønsted acids have been shown to trigger cascade cyclizations to form benzo Current time information in Durgapur, IN.dntb.gov.uaoxazepane structures. nih.govresearchgate.net One such method involves a catalyst-free, mild synthesis from aminomaleimides and N-alkyl amines, where acidic additives facilitate a [6+1] cascade cyclization at room temperature. nih.gov Another Brønsted acid-catalyzed approach is the carbocyclization cascade, which involves the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling with an alkyne to form fused 1,4-oxazepanes. nih.gov Lewis acids, such as zinc chloride (ZnCl₂), can also be used to enhance the efficiency of ring closure.

Base-mediated cyclizations are also widely used. A metal-free approach utilizes a base to promote the regioselective exo-dig cyclization of alkynyl alcohols, yielding 1,4-oxazepine derivatives. acs.orgresearchgate.net In the synthesis of complex scaffolds, base-mediated dehydrochlorination has been used as a key step to form an exocyclic enol ether, which then serves as an intermediate for constructing a 1,4-oxazepane ring. chemrxiv.org Furthermore, base-mediated strategies have been developed for the synthesis of imidazole-fused 1,4-benzoxazepines through 7-exo-dig cyclizations. acs.org In some cases, unexpected rearrangements can occur, such as an intermolecular propargyl transfer followed by intramolecular cyclization. acs.org

| Mediator | Reaction Type | Precursor | Product | Ref. |

| Brønsted Acid | [6+1] Cascade Cyclization | Aminomaleimides, N-Alkyl Amines | Benzo Current time information in Durgapur, IN.dntb.gov.uaoxazepanes | nih.gov |

| Acetic Acid | Cyclization | Amino Alcohol Derivative | δ-Lactam (Oxazepane precursor) | researchgate.net |

| Lewis Acid (ZnCl₂) | Ring Closure | Ketone-based Intermediates | 1,4-Oxazepane Derivatives | |

| Base | Exo-dig Cyclization | Alkynyl Alcohols | 1,4-Oxazepine Derivatives | acs.orgresearchgate.net |

| Base (Cs₂CO₃) | Cyclization | N-(2-haloaryl)enaminones | Benzo[b] Current time information in Durgapur, IN.dntb.gov.uaoxazepines | researchgate.net |

Stereochemical Control in 1,4-Oxazepane Synthesis

The biological activity of 1,4-oxazepane-containing molecules is often dependent on their stereochemistry. Therefore, the development of methods for controlling the three-dimensional arrangement of atoms during synthesis is of paramount importance. Asymmetric synthesis, diastereoselective approaches, and the use of chiral auxiliaries and catalysts are key strategies to achieve this control.

Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. A notable strategy for synthesizing chiral 1,4-oxazepanes is the enantioselective desymmetrization of prochiral starting materials. For example, 3-substituted oxetanes can be desymmetrized using a chiral Brønsted acid catalyst, such as a SPINOL-derived chiral phosphoric acid, to afford chiral 1,4-benzoxazepines in high yields and enantioselectivities (up to 94% ee). nih.govacs.org

Another powerful approach starts from chiral precursors derived from the chiral pool. Polymer-supported homoserine has been used to prepare novel chiral 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. rsc.orgrsc.orgrsc.org The synthesis involves the alkylation of a resin-bound nitrobenzenesulfonamide, followed by cleavage and cyclization. rsc.orgresearchgate.net

Furthermore, classical resolution techniques remain relevant. A practical synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane was achieved through diastereomeric salt formation using (+)-10-camphorsulfonic acid, allowing for the separation of the desired stereoisomer. researchgate.netacs.org

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. Substrate-controlled diastereoselectivity is a common strategy, where the existing chirality in the substrate directs the formation of new stereocenters. An example is the synthesis of chiral 1,4-oxazepanes from allylic amines via an olefin bromoetherification, where the substituents on the substrate influence the stereochemical outcome. thieme-connect.com

Reaction sequences involving well-established stereoselective reactions can also be used to build up the desired diastereomer. For instance, a sequence of a Morita-Baylis-Hillman reaction and a Michael addition has been used to prepare an amino alcohol precursor with excellent diastereomeric ratio. researchgate.netacs.org

Selenocyclofunctionalization has also been employed for the diastereoselective synthesis of enantiopure 1,4-oxazepanes. The 7-endo-cyclization of chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives proceeds with high yields and diastereoselection. dntb.gov.ua However, in some synthetic routes, mixtures of diastereomers are formed that can be difficult to separate, highlighting the challenges in controlling diastereoselectivity. rsc.orgresearchgate.net In certain cases, crystallization-induced diastereomer transformation can be utilized to obtain a single diastereomer. ugr.es

| Method | Key Transformation | Substrate | Diastereoselectivity | Ref. |

| Substrate-controlled | Olefin Bromoetherification | Chiral Allylic Amines | High dr | thieme-connect.com |

| Reaction Sequence | Morita-Baylis-Hillman/Michael Addition | Commercially available aldehyde | Excellent dr | researchgate.netacs.org |

| Selenocyclofunctionalization | 7-endo-cyclization | Chiral Perhydro-1,3-benzoxazine derivatives | High diastereoselection | dntb.gov.ua |

| TFA/Et₃SiH-mediated cleavage | Reductive Cyclization | Polymer-supported N-phenacyl nitrobenzenesulfonamides | Mixture of diastereomers | rsc.orgresearchgate.net |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.org Oxazolidinones, popularized by Evans, are a well-known class of chiral auxiliaries that have been applied to various asymmetric reactions, including those that can be used to generate precursors for 1,4-oxazepanes. wikipedia.orgresearchgate.net Camphorsultam is another effective chiral auxiliary. wikipedia.org In one practical synthesis, (S)-α-methylbenzylamine was used as a chiral auxiliary to achieve an asymmetric reductive amination. researchgate.net

The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis. As mentioned previously, chiral Brønsted acids, specifically SPINOL-derived chiral phosphoric acids (CPAs), have been identified as optimal catalysts for the enantioselective synthesis of 1,4-benzoxazepines from oxetanes. nih.govacs.org The effectiveness of the catalyst is highly dependent on its structure, as demonstrated by the varying yields and enantiomeric excesses obtained with different CPA catalysts. nih.gov

Table of Catalyst Effects on Enantioselective Desymmetrization nih.gov

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| (R)-CPA-1 (BINOL backbone) | low | racemate |

| (R)-CPA-2 (Phenyl on BINOL) | good | moderate |

| (R)-CPA-8 (SPINOL backbone) | 85 | 92 |

This table illustrates the profound impact the catalyst structure has on both the efficiency and the stereoselectivity of the ring-opening reaction. nih.gov

Chemical Transformations and Derivatization of 1,4 Oxazepan 5 Yl Methanol and Its Analogs

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary hydroxyl group of (1,4-Oxazepan-5-yl)methanol is a versatile handle for a variety of functional group interconversions, enabling the synthesis of aldehydes, carboxylic acids, esters, ethers, and halides.

Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 1,4-oxazepane-5-carbaldehyde, or the carboxylic acid, 1,4-oxazepane-5-carboxylic acid, depending on the chosen oxidant and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the aldehyde requires mild, anhydrous conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in aprotic solvents like dichloromethane (B109758) (DCM) are effective for this transformation. These methods are widely used for the controlled oxidation of primary alcohols.

Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous media will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated in situ from CrO₃ and H₂SO₄, known as the Jones reagent). While direct oxidation is feasible, synthetic routes to 1,4-oxazepane-5-carboxylic acids often involve the cyclization of precursors like polymer-supported homoserine derivatives rather than the oxidation of this compound. researchgate.netnih.govrsc.orgrsc.org

Table 1: Oxidation Reactions of this compound

| Target Product | Reagent(s) | Solvent | Typical Conditions |

|---|---|---|---|

| 1,4-Oxazepane-5-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature |

| 1,4-Oxazepane-5-carbaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature |

| 1,4-Oxazepane-5-carboxylic acid | Potassium Permanganate (KMnO₄) | Water/t-BuOH, basic | 0°C to Room Temp. |

| 1,4-Oxazepane-5-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to Room Temp. |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can be readily converted into esters and ethers, which are common modifications in drug design to alter properties like lipophilicity and metabolic stability.

Esterification: Esters of this compound can be synthesized through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic approach. masterorganicchemistry.com Alternatively, for a more reactive pathway, the alcohol can be treated with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis is a fundamental method for preparing ethers from alcohols. masterorganicchemistry.com This SN2 reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. Other methods, such as alkoxymercuration-demercuration of an alkene in the presence of the alcohol, can also be employed for more complex ether syntheses. libretexts.org

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Base/Catalyst | Product |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | (1,4-Oxazepan-5-yl)methyl ester |

| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | (1,4-Oxazepan-5-yl)methyl ester |

| Etherification | Alkyl Halide (R-X) | Sodium Hydride (NaH) | 5-(Alkoxymethyl)-1,4-oxazepane |

Halogenation and Subsequent Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a halide, opens up pathways for a wide range of nucleophilic substitution reactions.

Halogenation: The primary alcohol can be converted to an alkyl chloride using thionyl chloride (SOCl₂) or to an alkyl bromide using phosphorus tribromide (PBr₃). chadsprep.commasterorganicchemistry.comchemistrysteps.com These reagents are effective for transforming primary and secondary alcohols under relatively mild conditions and avoid the carbocation rearrangements that can occur with hydrohalic acids. masterorganicchemistry.com The reaction with SOCl₂ is often performed in the presence of a base like pyridine. chadsprep.comchemistrysteps.com

Nucleophilic Substitution: Once formed, the resulting (1,4-oxazepan-5-yl)methyl halide is an excellent substrate for SN2 reactions. A variety of nucleophiles, such as azide (B81097) (N₃⁻), cyanide (CN⁻), thiols (R-SH), and amines (R₂NH), can be introduced at this position, allowing for the synthesis of a broad spectrum of derivatives including aminomethyl, cyanomethyl, and thiomethyl analogs.

Table 3: Halogenation and Nucleophilic Substitution

| Step | Reagent(s) | Product | Subsequent Nucleophile | Final Product Example |

|---|---|---|---|---|

| Halogenation | Thionyl Chloride (SOCl₂) | 5-(Chloromethyl)-1,4-oxazepane | Sodium Azide (NaN₃) | 5-(Azidomethyl)-1,4-oxazepane |

| Halogenation | Phosphorus Tribromide (PBr₃) | 5-(Bromomethyl)-1,4-oxazepane | Potassium Cyanide (KCN) | (1,4-Oxazepan-5-yl)acetonitrile |

Modifications of the Oxazepane Nitrogen Atom

The secondary amine in the 1,4-oxazepane (B1358080) ring is a key site for derivatization, providing a straightforward route to N-substituted analogs.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A common method involves reacting the oxazepane with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the resulting hydrohalic acid. beilstein-journals.org Reductive amination, another powerful technique, can also be employed by treating the oxazepane with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

N-Acylation: N-acylation is readily achieved by reacting the oxazepane with acyl chlorides or acid anhydrides. derpharmachemica.com Typically, a base is included to neutralize the acid byproduct. This reaction leads to the formation of stable N-acyl derivatives, which can serve as important intermediates or as final products in drug discovery.

Table 4: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent(s) | Base/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | 4-Alkyl-(1,4-oxazepan-5-yl)methanol |

| N-Alkylation | Aldehyde (R-CHO) | NaBH(OAc)₃ | 4-Alkyl-(1,4-oxazepan-5-yl)methanol |

| N-Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | (4-Acyl-1,4-oxazepan-5-yl)methanol |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine or Et₃N | (4-Acyl-1,4-oxazepan-5-yl)methanol |

Formation of Amides and Carbamates

The nucleophilic nitrogen of the oxazepane ring can participate in reactions to form amides (as part of a larger substituent) and carbamates, which are functionalities of significant interest in medicinal chemistry.

Amide Formation: While N-acylation produces a simple amide linkage, more complex amides can be formed through coupling reactions. For instance, coupling the oxazepane nitrogen with a carboxylic acid requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.

Carbamate Formation: Carbamates can be synthesized by reacting the oxazepane nitrogen with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. An alternative and common route is the reaction with an isocyanate (R-N=C=O). rsc.org This addition reaction typically proceeds under mild conditions and provides direct access to N-substituted carbamates, which are often used as bioisosteres for amides and esters.

Protecting Group Strategies for the Amine Functionality

The secondary amine within the 1,4-oxazepane ring of this compound and its analogs is a key site for chemical modification, but its reactivity often necessitates protection to achieve selectivity in synthetic transformations. The choice of a suitable protecting group is crucial and depends on its stability to subsequent reaction conditions and the mildness of the conditions required for its removal. acs.orglibretexts.org Commonly employed protecting groups for the amine functionality in the synthesis of 1,4-oxazepane derivatives include carbamates and sulfonamides.

One of the most widely used amine protecting groups is the 9-fluorenylmethoxycarbonyl (Fmoc) group. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, Fmoc was used to protect the amino group of the homoserine precursor. rsc.org The Fmoc group is known for its stability under acidic conditions and its lability to bases, typically piperidine (B6355638). rsc.org

Another strategy involves the use of nitrobenzenesulfonyl chlorides. These reagents react with the amine to form stable sulfonamides. This protection scheme has been utilized in the solid-phase synthesis of 1,4-oxazepane derivatives. rsc.org The removal of the nitrobenzenesulfonyl group can be achieved under mild reducing conditions.

In the synthesis of 1,4-oxazepane-2,5-diones, the p-methoxybenzyl (PMB) group was evaluated as a removable N-protecting group. acs.orgresearchgate.net The PMB group is stable to a variety of reaction conditions but can be cleaved oxidatively, often using ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The use of the PMB group was successful in enabling the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione. acs.orgresearchgate.net

The tert-butyloxycarbonyl (Boc) group is another common amine protecting group. A synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid has been developed, highlighting the utility of this acid-labile protecting group in the construction of functionalized 1,4-oxazepanes. researchgate.net

| Protecting Group | Introduction Reagents | Removal Conditions | Key Features |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, cleaved by base. |

| Nitrobenzenesulfonyl | Nitrobenzenesulfonyl chloride | Reduction (e.g., thiophenol/K2CO3) | Stable sulfonamide linkage. |

| PMB | PMB-Cl, PMB-Br | Oxidation (e.g., CAN, DDQ) | Stable to many conditions, removed oxidatively. |

| Boc | Boc2O, Boc-ON | Acid (e.g., TFA, HCl) | Stable to base, cleaved by acid. |

Ring System Reactivity and Stability

Ring Opening and Degradation Pathways

The seven-membered 1,4-oxazepane ring, while generally stable, can undergo ring opening and degradation under certain conditions. The presence of two heteroatoms, an oxygen and a nitrogen, influences the ring's susceptibility to cleavage.

In a study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acid derivatives, it was observed that catalytic hydrogenation using either Palladium on carbon (Pd/C) or platinum oxide (PtO2) led to the cleavage of the heterocyclic scaffold in a derivative bearing a nitro-substituted phenyl group. rsc.org This suggests that reductive conditions, particularly in the presence of certain substituents, can be a pathway for the degradation of the 1,4-oxazepane ring.

While direct studies on the hydrolysis of this compound are not prevalent, the hydrolysis of the structurally related 1,4-benzodiazepines has been investigated. For instance, the hydrolysis of oxazepam and diazepam can lead to the cleavage of the seven-membered ring, initiated by the breakage of the azomethine or amide linkage, respectively. nih.govscilit.com This suggests that under acidic or basic aqueous conditions, the 1,4-oxazepane ring could potentially undergo hydrolysis, with cleavage occurring at the C-N or C-O bonds within the heterocyclic system. The exact pathway would likely be influenced by the substituents present on the ring.

Furthermore, a catalyst-free method for the synthesis of benzo researchgate.netnih.govoxazepane derivatives involves a cascade cyclization that is triggered by the cleavage of a C(sp3)-N bond in N-alkyl amines in the presence of an acid. nih.gov This indicates that under specific acidic conditions, C-N bond cleavage can be a facile process, potentially leading to ring opening.

Anomerization Processes

In the context of this compound, which is not a glycoside, the term "anomerization" is not strictly applicable. However, related stereochemical processes, such as epimerization at chiral centers, are highly relevant. The stereochemistry of substituents on the 1,4-oxazepane ring can significantly influence the properties and biological activity of the molecule.

During the synthesis of 1,4-oxazepane derivatives, the formation of diastereomers is a common occurrence, particularly when new stereocenters are introduced. rsc.org The separation of these diastereomers can sometimes be challenging. In the synthesis of certain chiral 1,4-oxazepane-5-carboxylic acids, the products were obtained as a mixture of inseparable diastereomers. rsc.org

Interestingly, a thermodynamically controlled base-catalyzed epimerization has been reported for a related tetrahydrobenzo[f] researchgate.netnih.govoxazepine system. This process allowed for the conversion to the more stable cis isomer. researchgate.net This suggests that the stereocenter at C5 in this compound or its derivatives could potentially undergo epimerization under basic conditions, leading to an equilibrium mixture of diastereomers.

The racemization of oxazepam, a 1,4-benzodiazepine (B1214927) derivative with a chiral center at C3, has been studied. The proposed mechanism involves a ring-chain tautomerism, where the benzodiazepine (B76468) ring opens to form an achiral aldehyde intermediate, which then re-closes to give the inverted configuration. x-mol.net A similar ring-opening-ring-closing mechanism could potentially lead to epimerization in substituted 1,4-oxazepanes.

Influence of Substituents on Ring Conformation and Reactivity

The conformation of the seven-membered 1,4-oxazepane ring is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of substituents on the ring can significantly influence the preferred conformation and, consequently, the reactivity of the molecule.

Studies on the related 1,4-diazepane system have shown that these seven-membered rings can exist in a low-energy twist-boat conformation, which can be stabilized by intramolecular interactions. nih.gov For 1,4-oxazepanes, the nature and position of substituents will dictate the conformational equilibrium. For example, bulky substituents may favor equatorial positions to minimize steric strain, similar to what is observed in cyclohexane (B81311) rings. researchgate.netyoutube.com

Furthermore, a 3D-QSAR analysis of a series of 2,4-disubstituted 1,4-oxazepanes indicated that the size of the 1,4-oxazepane ring and the nature of the substituents are important for their biological activity, which is intrinsically linked to their conformation and reactivity. nih.gov The interplay of steric and electronic effects of substituents governs the conformational landscape and the chemical behavior of the 1,4-oxazepane ring system.

Computational and Theoretical Investigations of 1,4 Oxazepane Systems

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been extensively employed to investigate the fundamental properties of 1,4-oxazepane (B1358080) derivatives and related heterocyclic compounds. These studies provide a detailed picture of the electronic structure and energetics of these molecules.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and properties of molecules containing the 1,4-oxazepane ring. DFT methods, which are based on the principles of quantum mechanics, allow for the calculation of various molecular-level descriptors. mdpi.com These calculations typically involve the use of various exchange-correlation functionals, such as B3LYP, M06, M06-2X, PBEPBE, and wB97X-D, to accurately describe the electronic behavior of the system. nih.gov For instance, in studies of related heterocyclic systems like benzimidazole-fused 1,4-oxazepines, DFT calculations using the B3LYP/6–31G(d,p) method have been shown to provide molecular structures that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net

The selection of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com These computations are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies. mdpi.com In the study of pyrazolo x-mol.netresearchgate.netoxazepines, various hybrid functionals were employed to determine and discuss the energetics of the compounds involved in their formation. nih.gov Similarly, DFT has been applied to study the racemization mechanism of oxazepam, a molecule containing a diazepine (B8756704) ring, where functionals like B3LYP and M062X were used for geometry optimization of stationary points on the potential energy surface. x-mol.netrsc.org

Table 1: Commonly Used DFT Functionals in the Study of Heterocyclic Compounds

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | Geometry optimization, electronic properties |

| M06-2X | Hybrid meta-GGA | Thermochemistry, kinetics, noncovalent interactions |

| wB97X-D | Range-separated hybrid with dispersion | Long-range interactions, noncovalent complexes |

| PBEPBE | GGA | Solid-state systems, periodic calculations |

This table is illustrative and based on functionals mentioned in studies of related heterocyclic systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

In computational studies of heterocyclic compounds, HOMO-LUMO analysis is a standard procedure to determine the charge transfer within the molecule and to calculate molecular properties such as ionization potential, electron affinity, and electronegativity. researchgate.net For example, in the investigation of 1,3,4-oxadiazole (B1194373) derivatives, DFT was used to obtain optimized structures and for HOMO-LUMO analysis to assess their stability and reactivity. mdpi.com The distribution of HOMO and LUMO orbitals can also indicate the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, further helps in identifying regions of electrophilic and nucleophilic reactivity. researchgate.net

Table 2: Illustrative Electronic Properties Calculated from HOMO-LUMO Energies

| Property | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

This table provides a general overview of properties derived from HOMO and LUMO energies and is not specific to (1,4-Oxazepan-5-yl)methanol.

The 1,4-oxazepane ring is a seven-membered heterocycle, which can adopt multiple conformations. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity and reactivity. Conformational analysis of similar seven-membered rings, such as 1,4-diazepanes, has been performed using a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling. nih.gov These studies have revealed that such rings can exist in low-energy conformations like the twist-boat form. nih.gov

Computational methods allow for the exploration of the conformational space and the generation of an energy landscape, which maps the potential energy of the molecule as a function of its geometry. nih.govfrontiersin.orgcam.ac.uk By identifying the global and local minima on this landscape, the most stable and populated conformations can be determined. nih.gov This analysis is vital for understanding structure-function relationships. nih.gov The energy landscape can reveal the organization of different conformational states and the pathways for interconversion between them. frontiersin.org

Tautomerism, the interconversion of structural isomers through proton transfer, can be a significant phenomenon in heterocyclic chemistry. frontiersin.org Computational studies are highly effective in elucidating the mechanisms and energetics of tautomeric equilibria. frontiersin.org For instance, in the case of oxazepam, which contains a diazepine ring, DFT calculations were used to investigate four different proposed mechanisms for its racemization, including keto-enol tautomerism and ring-chain tautomerism. x-mol.netrsc.org

The study concluded that the ring-chain tautomerism, initiated by an intramolecular proton transfer, was the most favorable pathway, fitting the experimental energy barrier and pH-rate profile. x-mol.netrsc.org This type of computational investigation can predict the most stable tautomer under different conditions and can be applied to other heterocyclic systems, including 1,4-oxazepane derivatives, to understand their potential tautomeric behavior. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. frontiersin.org

In the context of pharmaceutical research, MD simulations can be used to study drug-receptor interactions, predict binding affinities, and understand the mechanisms of drug delivery. frontiersin.orgijnc.ir For a molecule like this compound, MD simulations could be employed to explore its conformational landscape in an aqueous solution, to study its interactions with a target protein, or to investigate its permeation through a cell membrane. frontiersin.org These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. researchgate.netnih.gov For heterocyclic systems, computational studies have been used to understand their formation and transformation.

For example, the gold-catalyzed formation mechanisms of pyrazolo x-mol.netresearchgate.netoxazepines have been investigated computationally. nih.gov These studies explored the role of the catalyst and the electronic properties of the substituents in determining the regioselectivity of the cyclization reaction. nih.gov Another example is the DFT study of the racemization of oxazepam, which not only identified the most likely reaction mechanism but also provided predictive power for estimating the optical stability of similar benzodiazepines. rsc.org Such computational approaches can be applied to understand the synthesis and reactivity of 1,4-oxazepane derivatives, aiding in the optimization of reaction conditions and the design of new synthetic routes. rsc.org

Structure–Reactivity Relationship Prediction

The prediction of chemical reactivity from molecular structure is a cornerstone of computational chemistry, enabling the rational design of novel compounds with desired properties. For 1,4-oxazepane systems, including this compound, computational approaches are invaluable for elucidating the complex interplay between three-dimensional structure and chemical behavior. These investigations primarily leverage Quantitative Structure-Activity Relationship (QSAR) models and quantum chemical calculations to forecast the reactivity of these heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing predictive models that correlate structural or physicochemical properties of compounds with their biological activity or chemical reactivity. In the context of 1,4-oxazepane derivatives, 3D-QSAR analyses have been successfully employed to understand the structural requirements for specific biological interactions. For instance, a study on 2,4-disubstituted 1,4-oxazepanes as dopamine (B1211576) D4 receptor ligands revealed key structural features influencing binding affinity. The analysis indicated that the regions around two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine within the 1,4-oxazepane system are critical for affinity. nih.govacs.orgresearchgate.net Furthermore, the size of the 1,4-oxazepane ring itself was identified as an important factor. nih.govacs.orgresearchgate.net

These models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For 1,4-oxazepane systems, these descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). The electronic properties of substituents on the 1,4-oxazepane ring can significantly influence its reactivity. For example, electron-withdrawing groups can affect the nucleophilicity of the heteroatoms, while the electronic characteristics of substituents on attached aryl rings can modulate interactions with biological targets. nih.govacs.org

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are used to model how the bulkiness of substituents affects the accessibility of reactive sites. In the synthesis of aryl-fused 1,4-oxazepinones, steric effects of substituents at certain positions were found to influence the reaction pathway. researchgate.net

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its behavior in biological systems. The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

The insights gained from such QSAR models can be visualized through coefficient plots, which highlight regions of the molecule where modifications are likely to enhance or diminish a desired activity.

Table 1: Key Molecular Regions in 1,4-Oxazepane Derivatives Influencing Receptor Affinity based on 3D-QSAR Studies

| Molecular Region | Influence on Affinity | Reference |

| Benzene Ring Systems | Important for binding interactions. | nih.govacs.orgresearchgate.net |

| p-Chlorobenzyl Group | Specific substituent contributing to affinity. | nih.govacs.orgresearchgate.net |

| Aliphatic Amine | Crucial for interaction within the binding site. | nih.govacs.orgresearchgate.net |

| 1,4-Oxazepane Ring Size | Affects overall conformation and fit. | nih.govacs.orgresearchgate.net |

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more fundamental approach to predicting reactivity. These methods can be used to calculate a variety of molecular properties that are directly related to chemical reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Theoretical studies on related heterocyclic systems, such as the formation of pyrazolo nih.govresearchgate.netoxazepines, have demonstrated the power of DFT in elucidating reaction mechanisms. nih.gov Such studies investigate the energetics of different reaction pathways and the electronic properties of reactants to predict the regioselectivity of a reaction. nih.gov For this compound and its analogs, DFT calculations could be used to predict sites of electrophilic or nucleophilic attack, protonation affinities, and the stability of potential intermediates and transition states in various chemical reactions.

Table 2: Computationally Derived Molecular Properties for Reactivity Prediction

| Property | Significance in Reactivity Prediction | Computational Method |

| HOMO Energy | Correlates with electron-donating ability (nucleophilicity). | DFT |

| LUMO Energy | Correlates with electron-accepting ability (electrophilicity). | DFT |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | DFT |

| Electrostatic Potential | Reveals electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | DFT |

| Atomic Charges | Quantifies the electron distribution and potential reactive sites. | DFT |

| Bond Dissociation Energies | Predicts the likelihood of specific bonds breaking in a reaction. | DFT |

By combining the statistical power of QSAR with the detailed electronic structure information from quantum chemical calculations, a comprehensive understanding of the structure-reactivity relationships within the 1,4-oxazepane class of compounds can be achieved. This synergy allows for the in silico screening of virtual libraries of this compound derivatives to identify candidates with optimized reactivity profiles for specific applications.

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum of (1,4-Oxazepan-5-yl)methanol would be expected to show distinct signals for the protons on the oxazepane ring, the hydroxymethyl group, and the amine proton. The chemical shifts, integration values, and coupling patterns of these signals would provide detailed information about the connectivity of the atoms. For instance, the protons of the -CH₂OH group would likely appear as a doublet, coupled to the proton on the adjacent carbon of the ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. It would be expected to show six distinct signals corresponding to the six carbon atoms of this compound. The chemical shifts would indicate the nature of each carbon atom (e.g., attached to an oxygen, a nitrogen, or another carbon).

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not published in accessible literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region.

While these are the expected regions for the functional groups present, no experimentally recorded IR spectrum for this compound has been found in the reviewed literature.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Standard MS: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (131.17 g/mol ).

High-Resolution MS (HRMS): This technique would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₁₃NO₂).

While predicted mass spectral data, such as collision cross-sections for various adducts, can be found in databases like PubChem, experimentally determined mass spectra and fragmentation data for this compound are not available in published research. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. It is typically used for molecules containing chromophores, such as conjugated systems or aromatic rings. As this compound lacks significant chromophores, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Consequently, this technique would have limited utility for the structural characterization of this specific compound, and no dedicated UV-Vis studies have been reported.

Chromatographic Separation and Purity Determination

Chromatographic techniques are used to separate the components of a mixture and to assess the purity of a compound.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given its molecular weight and the presence of polar functional groups, this compound could potentially be analyzed by GC, possibly after derivatization to increase its volatility and thermal stability. This method would be effective for determining the purity of a sample and for identifying any volatile impurities. However, there are no published research articles detailing the gas chromatographic analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the presence of this compound in research and quality control settings. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase pumped at high pressure. For heterocyclic compounds like oxazepane derivatives, reversed-phase HPLC is frequently employed.

A typical HPLC method for the analysis of a related compound, oxazepam, utilizes a C18 reversed-phase column. researchgate.netnih.gov The separation is achieved with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the chromophores within the molecule absorb light at specific wavelengths. researchgate.netnih.gov The retention time of the compound under specific conditions is a key identifier, while the peak area from the chromatogram is proportional to its concentration, allowing for quantitative analysis. Method validation is crucial to ensure accuracy, precision, and linearity over a specified concentration range.

Below is a table representing a potential set of HPLC parameters applicable for the analysis of this compound, based on established methods for similar compounds. researchgate.netnih.gov

| Parameter | Specification | Purpose |

| Column | Perfectsil Target ODS-3 (C18), 5 µm, 125 x 4 mm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Ammonium (B1175870) dihydrogen phosphate (B84403) buffer (0.05 M, pH 5.8) : Methanol (50:50, v/v) | Eluent that carries the sample through the column. |

| Flow Rate | 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV Absorbance at 254 nm | Wavelength for detecting the analyte as it elutes. |

| Internal Standard | Nordazepam | A reference compound added to improve quantitative accuracy. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is widely used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a sample. The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action.

Separation occurs as different components of the sample travel at different rates. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase. For visualization, compounds can be detected under UV light if they are fluorescent or absorb UV, or by staining with a chemical reagent. researchgate.net

For oxazepane derivatives, silica gel GF254 plates are a common choice for the stationary phase. researchgate.net A variety of mobile phase systems can be employed to achieve effective separation, often consisting of a mixture of a relatively nonpolar solvent and a more polar solvent. researchgate.netresearchgate.net

| Stationary Phase | Mobile Phase System (Example) | Detection Method |

| Silica Gel GF254 | Ethyl acetate (B1210297) : Methanol : Concentrated Ammonia (17:2:1) | UV light at 254 nm and 366 nm |

| Silica Gel F-254 | Benzene (B151609) : Ethanol (5:1) | UV Densitometry at 196 nm |

Column Chromatography for Purification

Column chromatography is an essential preparative technique used to purify this compound from crude reaction mixtures. This method operates on the same principles as TLC but on a much larger scale to isolate significant quantities of the desired compound. The crude mixture is loaded onto the top of a column packed with a stationary phase, typically silica gel.

A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected sequentially as the eluent exits the column, and these fractions are typically analyzed by TLC to identify those containing the pure compound. For oxazepane derivatives, normal-phase chromatography using silica gel is common. The process often starts with a nonpolar eluent, and the polarity is gradually increased (gradient elution) to elute compounds with increasing polarity. This technique is critical for obtaining high-purity material required for subsequent research and characterization.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure substance. For this compound, this analysis provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The results are then compared with the theoretical values calculated from its molecular formula, C6H13NO2. nih.gov A close correlation between the experimental and theoretical values serves as a crucial confirmation of the compound's empirical formula and a strong indicator of its purity.

The theoretical elemental composition is calculated based on the compound's molecular weight of 131.17 g/mol . nih.gov

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 54.94% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.99% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.68% |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.39% |

| Total | 131.175 | 100.00% |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For chiral molecules such as the enantiomers of this compound, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry (the R or S configuration) of its stereocenters.

The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a detailed three-dimensional map of the electron density within the crystal. This map allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, thereby confirming its covalent structure and absolute configuration. While this method provides unparalleled structural detail, its application is contingent upon the ability to grow a suitable single crystal of the compound, which can be a challenging and time-consuming process.

Applications of 1,4 Oxazepane Scaffolds As Building Blocks and Intermediates in Advanced Synthesis

Role in the Synthesis of Complex Molecular Architectures

The 1,4-oxazepane (B1358080) ring system is a key constituent in a variety of complex molecular structures, including pharmacologically active compounds. Synthetic chemists utilize the 1,4-oxazepane motif as a foundational element to construct larger, more intricate molecules. The functional groups on the oxazepane ring can be readily modified, allowing for its incorporation into larger molecular frameworks.

One notable application of the 1,4-oxazepane scaffold is in the synthesis of spirocyclic systems. For instance, a scalable four-step synthesis has been developed to produce a conformationally well-defined sp3-rich scaffold that incorporates two morpholine (B109124) rings within a spiroacetal framework. This methodology also allows for the substitution of one or both of the morpholine rings with 1,4-oxazepanes, leading to the generation of 6,7- and 7,7-spiroacetal analogues. nih.gov The synthesis involves the intermediacy of a 2-chloromethyl-substituted morpholine, which is accessed from readily available β-aminoalcohols and epichlorohydrin (B41342). nih.gov Base-mediated dehydrochlorination yields an exocyclic enol ether, from which the second heterocyclic ring is constructed in two steps. nih.gov This approach has been shown to be high-yielding and can be performed on a large scale. nih.gov

Furthermore, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported. rsc.orgrsc.orgnih.gov This method provides access to 1,4-oxazepane derivatives with reactive functional groups that are suitable for further diversification, highlighting their utility as building blocks in the synthesis of more complex molecules. rsc.orgrsc.org The ability to introduce chirality and functional handles into the 1,4-oxazepane scaffold is crucial for its application in the synthesis of stereochemically defined and functionally diverse molecular architectures.

While specific examples detailing the direct use of "(1,4-Oxazepan-5-yl)methanol" as a building block in the synthesis of complex natural products were not prominently found in the searched literature, the broader utility of the 1,4-oxazepane scaffold in constructing complex and pharmacologically relevant molecules is well-established.

Scaffold Generation for Chemical Library Assembly

The 1,4-oxazepane scaffold is a valuable core structure for the assembly of chemical libraries used in drug discovery and high-throughput screening. Its three-dimensional nature and the ability to introduce diversity at multiple points make it an attractive framework for generating collections of novel compounds.

A significant example of this application is the use of bis-morpholine spiroacetals and their 1,4-oxazepane analogues as scaffolds for compound library assembly. nih.gov The synthesis of these scaffolds is scalable and allows for the sequential functionalization of the two amine functionalities embedded within the spiroacetal framework. nih.gov This sequential decoration enables the generation of a diverse physical compound library. nih.gov A small library of 33 compounds was successfully synthesized from a 6,7-spiroacetal containing a 1,4-oxazepane ring, demonstrating the viability of these scaffolds as starting materials for library assembly. nih.gov The resulting library compounds occupy a similar chemical space to small-molecule drugs approved by the Food and Drug Administration, yet are structurally distinct, suggesting they may interact with novel biological targets. nih.gov

Diversity-oriented synthesis (DOS) is another area where the 1,4-oxazepane scaffold finds application. A substrate-based, diversity-oriented approach has been established for the synthesis of benzo[f] rsc.orgnih.govoxazepine-fused polycyclic nitrogen heterocycles. nih.gov This strategy allows for the construction of multiple new heterocyclic rings and chemical bonds in a single synthetic operation, highlighting the efficiency of using such scaffolds to generate structural diversity. nih.gov

The generation of libraries of related heterocyclic systems, such as piperazines, 1,4-diazepanes, and 1,5-diazocanes, through modular synthetic approaches further underscores the importance of such scaffolds in creating diverse molecular collections for lead-oriented synthesis. rsc.org

Development of Novel Synthetic Reagents and Catalysts Utilizing Oxazepane Frameworks

The development of novel synthetic reagents and catalysts is a cornerstone of modern organic chemistry. While the search results did not yield specific examples of "this compound" or the broader 1,4-oxazepane scaffold being the primary functional component of a novel synthetic reagent or catalyst, the general principles of ligand and catalyst design suggest potential avenues for their use.

Chiral ligands are crucial for asymmetric catalysis, and various structural motifs have been explored to create effective ligands. nih.gov The development of nonsymmetrical modular P,N-ligands has proven successful in many metal-catalyzed reactions. nih.gov In principle, a chiral 1,4-oxazepane derivative could be incorporated into a ligand structure to influence the stereochemical outcome of a reaction. For instance, chiral phosphoric acids with a SPINOL backbone have been identified as optimal catalysts for certain transformations, demonstrating the importance of the chiral scaffold in catalysis. nih.govacs.org

The synthesis of new series of 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine (B1211576) D(4) receptor highlights the utility of this scaffold in creating molecules that bind to specific biological targets. nih.gov While this is a medicinal chemistry application, the principles of molecular recognition and binding are also fundamental to catalysis.

Although direct evidence is currently limited in the provided search results, the structural features of the 1,4-oxazepane ring suggest that its derivatives could be explored as chiral ligands for metal-catalyzed reactions or as scaffolds for the development of novel organocatalysts. Further research in this area would be necessary to establish the utility of the 1,4-oxazepane framework in catalysis.

Non-Biological Material Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

Beyond biological applications, the 1,4-oxazepane framework has shown promise in the field of material science, particularly in polymer chemistry. The ability to incorporate this heterocyclic scaffold into polymer backbones can impart unique properties to the resulting materials.

A notable example is the synthesis of functional and biodegradable poly(amino esters) (PAEs) from a 1,4-oxazepan-7-one (B12977673) trifluoroacetate (B77799) monomer precursor. nih.govnih.gov This modular approach allows for the introduction of various functional groups through acylation in the final synthetic step. nih.gov The organocatalytic ring-opening polymerization (ROP) of these N-acylated-1,4-oxazepan-7-one monomers, using catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea, yields homopolymers with narrow dispersities. nih.gov

The resulting poly(1,4-oxazepan-7-one)s are a class of N-acylated PAEs that are potentially biodegradable. nih.gov The properties of these polymers can be tailored by varying the N-acyl substituent. For instance, a water-soluble derivative, N-acetyl-1,4-oxazepan-7-one polymer, exhibits very slow degradation in phosphate-buffered saline (PBS) solution. nih.gov The biodegradability of these polymers was evaluated through degradation studies under mild enzymatic catalysis, in neutral phosphate-buffered saline solution, and under accelerated conditions. rsc.org This research opens up possibilities for the use of 1,4-oxazepane-based polymers in biomedical and other applications where degradability is a desirable feature.

The following table summarizes the key aspects of the polymerization of N-acylated-1,4-oxazepan-7-ones:

| Monomer Precursor | Polymerization Method | Catalyst System | Resulting Polymer | Potential Application |

| 1,4-Oxazepan-7-one trifluoroacetate | Organocatalytic Ring-Opening Polymerization (ROP) | DBU/Thiourea | N-Acylated Poly(amino esters) (PAEs) | Biodegradable materials |

While the application in polymer chemistry is evident, the use of 1,4-oxazepane derivatives in supramolecular chemistry, such as in the formation of self-assembling systems or host-guest complexes, is an area that appears to be less explored based on the provided search results. The design of macrocycles with specific self-assembling behaviors is a challenging topic in supramolecular chemistry. nih.gov The structural features of the 1,4-oxazepane ring could potentially be exploited in the design of novel macrocyclic hosts or self-assembling monomers, but further research is needed to realize this potential.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future of synthesizing (1,4-Oxazepan-5-yl)methanol and related 1,4-oxazepanes is increasingly geared towards green and sustainable methodologies. A significant area of development is the use of versatile and readily available building blocks to create the core structure with high atom economy. One promising approach involves leveraging N-propargylamines, which can be transformed into the 1,4-oxazepane (B1358080) core through synthetic routes that are shorter and more atom-economical than traditional methods rsc.org.

Another key direction is the refinement of intramolecular cyclization strategies. While established methods often rely on the cyclization of precursors like alkenols, alkynols, or hydroxyketones using acids, future research aims to develop more benign and efficient catalyst systems nih.govrsc.org. Tandem reactions, where multiple bond-forming events occur in a single pot, represent a particularly efficient strategy. For instance, a tandem transformation involving C-N coupling and C-H carbonylation has been developed for benzo-1,4-oxazepine derivatives, offering an eco-friendly protocol for creating these valuable structures nih.gov.